2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

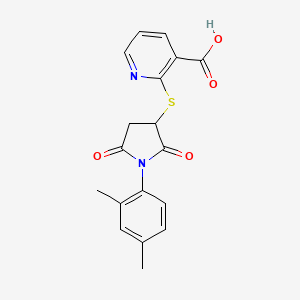

This compound features a pyrrolidinone core substituted with a 2,4-dimethylphenyl group at the 1-position and a thio-linked nicotinic acid moiety at the 3-position.

Properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-10-5-6-13(11(2)8-10)20-15(21)9-14(17(20)22)25-16-12(18(23)24)4-3-7-19-16/h3-8,14H,9H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDKCERGWIBYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a diketone under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrrolidine derivative with a thiol compound, often in the presence of a base such as triethylamine.

Attachment of the Nicotinic Acid Moiety: The final step involves coupling the thioether-linked pyrrolidine with nicotinic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Nitric acid, halogens, sulfuric acid as catalyst.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Hydroxylated pyrrolidine derivatives.

Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidinone Ring

2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic Acid

- CAS No.: 838874-00-3

- Molecular Formula : C₁₇H₁₄N₂O₄S

- Molecular Weight : 342.4

- Key Differences: Substituted with a 4-methylphenyl group instead of 2,4-dimethylphenyl. Lower lipophilicity compared to the target compound due to the absence of the 2-methyl group.

2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic Acid

- CAS No.: 2202948-65-8

- Molecular Formula : C₂₀H₂₁Cl₂N₃O₄S

- Molecular Weight : 470.38

- Higher molecular weight and steric bulk may reduce solubility compared to dimethyl or methyl-substituted analogs .

2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic Acid

- CAS No.: 448198-55-8

- Molecular Formula : C₁₈H₁₆N₂O₅S

- Molecular Weight : 372.39

- Key Differences :

2-((2,5-Dioxopyrrolidin-3-yl)thio)nicotinic Acid

- CAS No.: 626222-53-5

- Molecular Formula : C₁₀H₈N₂O₄S

- Molecular Weight : 252.25

- Key Differences: No aryl substitution on the pyrrolidinone ring, leading to reduced steric hindrance and lower lipophilicity.

Structural and Pharmacokinetic Comparisons

Research and Development Considerations

- Synthesis : The target compound’s synthesis likely parallels methods described in patents (e.g., coupling 2-((2,4-dimethylphenyl)thio)aniline with nicotinic acid derivatives) .

- Biological Testing : Dose-effect evaluation methods (e.g., Litchfield-Wilcoxon analysis) could compare ED₅₀ and slope parameters across analogs to identify structure-activity relationships .

- Toxicity : The unsubstituted analog’s irritant properties (Xi hazard class) suggest that aryl substitutions may mitigate toxicity by reducing reactivity .

Biological Activity

2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound notable for its unique structural features, which include a pyrrolidine ring, thioether linkage, and nicotinic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

Chemical Structure

The IUPAC name for the compound is 2-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid. Its molecular formula is .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₄S |

| Molecular Weight | 364.39 g/mol |

| IUPAC Name | 2-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Receptor Modulation : It interacts with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmitter release and neuronal signaling pathways.

- Apoptosis Induction : It may promote apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

Biological Activity

Research has indicated several biological activities associated with 2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid:

- Anti-inflammatory Properties : Studies suggest that the compound exhibits significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The interaction with nAChRs suggests potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis, highlighting its therapeutic potential in inflammatory diseases .

- Anticancer Research : In vitro studies showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.